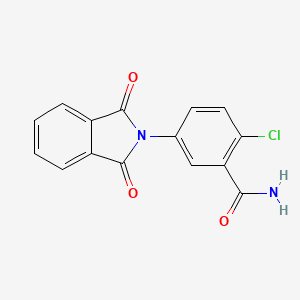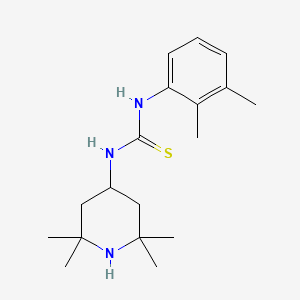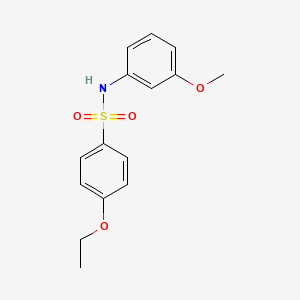
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in preclinical studies for the treatment of various respiratory viral infections. DAS-181 is a small molecule inhibitor that targets the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to enter and infect the cells.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide works by binding to the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to enter and infect the cells. By blocking these receptors, this compound prevents the viruses from attaching to and entering the cells, thereby inhibiting viral replication and reducing viral titers.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated and safe in preclinical studies, with no significant adverse effects observed. This compound is a small molecule inhibitor that does not interact with host proteins or affect host cell functions. Therefore, it does not cause any significant biochemical or physiological effects in the host cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has several advantages for lab experiments, including its high potency, broad-spectrum antiviral activity, and low toxicity. This compound can be easily synthesized in large quantities and is stable under a wide range of conditions. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential for developing resistance in viral strains.
Orientations Futures
There are several potential future directions for the development and application of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in humans. Additionally, this compound could be combined with other antiviral drugs or used in combination therapy to enhance its antiviral activity and reduce the risk of developing resistance. Finally, this compound could be used as a prophylactic agent to prevent respiratory viral infections in high-risk populations, such as immunocompromised individuals or healthcare workers.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide involves several steps, including the reaction of 2,4-dimethoxyaniline with 2,5-difluorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with ammonia. The final product is obtained by crystallization and purification. The synthesis method has been optimized to produce this compound in high yields and purity.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been extensively studied in preclinical models for its antiviral activity against various respiratory viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus. In vitro studies have shown that this compound can effectively inhibit viral replication and reduce viral titers in infected cells. In vivo studies in animal models have demonstrated that this compound can reduce viral loads, alleviate symptoms, and improve survival rates in infected animals.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-10-4-6-12(13(8-10)21-2)17-22(18,19)14-7-9(15)3-5-11(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTVNCOHSDEZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)

![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)


![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762592.png)
![3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)

![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)